molecular formula C12H20N4 B103775 2,4'-Dimethyl-2,2'-azodivaleronitrile CAS No. 15457-18-8

2,4'-Dimethyl-2,2'-azodivaleronitrile

Cat. No. B103775
CAS RN: 15457-18-8
M. Wt: 220.31 g/mol
InChI Key: CVLPHLARBKIAPB-UHFFFAOYSA-N
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Description

'2,4'-Dimethyl-2,2'-azodivaleronitrile' is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Vazo 67, and it is a free radical initiator that is widely used in various fields of research, including polymer chemistry, material science, and biochemistry.

Mechanism Of Action

The mechanism of action of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization reactions by reacting with monomers and initiating chain reactions. The high reactivity of this compound makes it an effective initiator for various polymerization reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of '2,4'-Dimethyl-2,2'-azodivaleronitrile' on living organisms. However, studies have shown that this compound can cause skin irritation and allergic reactions in some individuals. It is important to handle this compound with care and follow proper safety protocols during its use.

Advantages And Limitations For Lab Experiments

The advantages of using '2,4'-Dimethyl-2,2'-azodivaleronitrile' in lab experiments include its high reactivity, which makes it an effective initiator for various polymerization reactions. Additionally, this compound is readily available and relatively inexpensive, making it a popular choice for research. However, the limitations of using this compound include its potential toxicity and the need for proper safety protocols during its use.

Future Directions

There are several future directions for research on '2,4'-Dimethyl-2,2'-azodivaleronitrile.' One potential area of research is the development of new and more efficient methods for synthesizing this compound. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on living organisms. Finally, there is a need for research on the potential applications of this compound in other fields, such as medicine and agriculture.
Conclusion
In summary, '2,4'-Dimethyl-2,2'-azodivaleronitrile' is a highly reactive compound that has numerous applications in scientific research, particularly in the field of polymer chemistry. While there are limitations to its use, this compound remains a popular choice for researchers due to its effectiveness as a radical initiator. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the reaction of 2,4-pentanedione with hydrazine hydrate and sodium nitrite. This reaction produces a yellow crystalline compound that is highly reactive and can initiate radical polymerization reactions.

Scientific Research Applications

'2,4'-Dimethyl-2,2'-azodivaleronitrile' has numerous applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator for the synthesis of various polymers, including polyacrylates, polystyrene, and polyvinyl chloride. Additionally, this compound is also used in the production of adhesives, coatings, and other materials.

properties

CAS RN

15457-18-8

Product Name

2,4'-Dimethyl-2,2'-azodivaleronitrile

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile

InChI

InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3

InChI Key

CVLPHLARBKIAPB-UHFFFAOYSA-N

SMILES

CCCC(C)(C#N)N=NC(CC(C)C)C#N

Canonical SMILES

CCCC(C)(C#N)N=NC(CC(C)C)C#N

Other CAS RN

15457-18-8

Origin of Product

United States

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